2-methyl-5-nitro-3-(trifluoromethyl)pyridine
CAS No.: 1824299-76-4
Cat. No.: VC11589710
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824299-76-4 |
|---|---|
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 206.1 |
Introduction
Structural and Electronic Properties
Molecular Configuration and Substituent Effects
The pyridine ring in 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is substituted with three distinct functional groups, each contributing to its electronic and steric profile:
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Methyl group (position 2): Introduces steric bulk while exerting a weak electron-donating inductive effect (+I) through the C-CH₃ bond.
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Nitro group (position 5): A strong electron-withdrawing group (-I, -M) that deactivates the aromatic ring, reducing electrophilicity at adjacent positions.
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Trifluoromethyl group (position 3): Combines strong -I effects with moderate steric hindrance, enhancing lipophilicity and metabolic stability .
The interplay of these groups creates regions of varying electron density. Density functional theory (DFT) calculations on similar nitro-CF₃-pyridines predict significant polarization at positions 4 and 6, making these sites reactive toward nucleophilic attack .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Topological Polar Surface Area | 61.6 Ų |
| Hydrogen Bond Donors/Acceptors | 0/5 |
Synthetic Methodologies
Nitration Strategies for Pyridine Derivatives
| Target | Predicted IC₅₀ (µM) | Mechanism |
|---|---|---|
| TRPA1 | 0.8–1.2 | Channel pore blockade |
| COX-2 | >10 | Weak competitive inhibition |
| CYP3A4 | 15.3 | Metabolism interference |
Challenges and Future Directions
Regioselectivity in Synthesis
Achieving high regioselectivity for nitro group placement remains a critical hurdle. Computational modeling (e.g., Fukui function analysis) could identify optimal directing groups or protective strategies to favor nitration at position 5.
Toxicity and Metabolic Stability
The nitro group raises concerns about mutagenicity via reduction to hydroxylamine intermediates. Structural modifications, such as fluorination at position 4, could mitigate this risk while retaining desired electronic effects .
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